2-Methyl-9H-carbazole

Beschreibung

The exact mass of the compound 2-Methyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

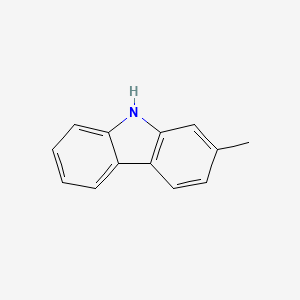

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYOTPKLOICJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073963 | |

| Record name | 9H-Carbazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-91-3, 27323-29-1 | |

| Record name | 2-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MWG08F2MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Methyl-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-9H-carbazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of carbazole, its unique electronic and photophysical properties make it a valuable scaffold for the design of novel therapeutic agents and functional organic materials. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N | --INVALID-LINK--[1][2] |

| Molecular Weight | 181.23 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 3652-91-3 | --INVALID-LINK--[1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of 2-Methyl-9H-carbazole obtained by electron ionization (EI) shows a prominent molecular ion peak, which is characteristic of aromatic compounds. The fragmentation pattern provides valuable information for structural confirmation.

Table 1: Mass Spectrometry Data for 2-Methyl-9H-carbazole

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M]⁺ (Molecular Ion) |

| 180 | 75 | [M-H]⁺ |

| 152 | 12 | [M-C₂H₅]⁺ or [M-H-C₂H₄]⁺ |

| 90.5 | 8 | [M]²⁺ |

Data sourced from the NIST WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Precise experimental NMR data for 2-Methyl-9H-carbazole is not publicly available. However, the expected chemical shifts can be predicted based on the known spectra of carbazole and the substituent effects of the methyl group. The methyl group at the 2-position is an electron-donating group, which is expected to cause a slight upfield shift (lower ppm) for the protons and carbons in its vicinity, particularly on the same aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for 2-Methyl-9H-carbazole (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | d | 1H | H4 |

| ~ 8.0 | d | 1H | H5 |

| ~ 7.8 | s | 1H | H1 |

| ~ 7.4-7.2 | m | 4H | H3, H6, H7, H8 |

| ~ 2.5 | s | 3H | -CH₃ |

| ~ 7.9 | br s | 1H | N-H |

Table 3: Predicted ¹³C NMR Spectral Data for 2-Methyl-9H-carbazole (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C4a, C4b |

| ~ 138 | C9a, C8a |

| ~ 130 | C2 |

| ~ 126 | C4 |

| ~ 124 | C5 |

| ~ 122 | C7 |

| ~ 120 | C1 |

| ~ 119 | C6 |

| ~ 110 | C3, C8 |

| ~ 21 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-Methyl-9H-carbazole is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The key predicted peaks are outlined below.

Table 4: Predicted IR Absorption Data for 2-Methyl-9H-carbazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Sharp | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~ 1600 | Medium | Aromatic C=C Stretch |

| ~ 1450 | Medium | Aromatic C=C Stretch |

| ~ 1330 | Medium | C-N Stretch |

| 850-750 | Strong | Aromatic C-H Bend (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum of 2-Methyl-9H-carbazole in a non-polar solvent like hexane is expected to exhibit multiple absorption bands characteristic of the carbazole chromophore. These bands arise from π-π* electronic transitions within the aromatic system.

Table 5: Predicted UV-Vis Absorption Data for 2-Methyl-9H-carbazole (in Hexane)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~ 235 | High | π-π |

| ~ 255 | Medium | π-π |

| ~ 295 | High | π-π |

| ~ 330 | Low | π-π |

| ~ 345 | Low | π-π* |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Methyl-9H-carbazole in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or JEOL ECZ series instrument, with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are sufficient.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: Prepare a dilute solution of 2-Methyl-9H-carbazole (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system, for example, an Agilent GC-MSD or a Thermo Scientific TRACE GC with an ISQ mass spectrometer.

-

Gas Chromatography (GC) Method:

-

Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: Set to 250-280 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to 230 °C.

-

Quadrupole Temperature: Set to 150 °C.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 2-Methyl-9H-carbazole powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 2-Methyl-9H-carbazole of a known concentration (e.g., 1 x 10⁻³ M) in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., an Agilent Cary 60 or a Shimadzu UV-2600).

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualizations

Experimental Workflows

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for GC-MS Analysis.

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

References

An In-Depth Technical Guide to 2-Methyl-9H-carbazole: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Methyl-9H-carbazole. It includes detailed experimental protocols for its synthesis and for the evaluation of its potential as a therapeutic agent, particularly focusing on its role as a topoisomerase inhibitor. All quantitative data is presented in structured tables, and key experimental workflows and mechanistic pathways are visualized using diagrams.

Core Physical and Chemical Properties

2-Methyl-9H-carbazole is a heterocyclic aromatic compound with a tricyclic structure. The presence of the methyl group and the carbazole nucleus dictates its physicochemical characteristics.

Physical Properties

The physical properties of 2-Methyl-9H-carbazole are summarized in the table below. It is a solid at room temperature, appearing as a yellow to colorless crystalline powder. It is generally insoluble in water but shows good solubility in several organic solvents.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁N | [2] |

| Molecular Weight | 181.24 g/mol | [2] |

| Appearance | Yellow to colorless solid/powder | [3] |

| Melting Point | 230 °C (decomposes) | [3] |

| Solubility | Insoluble in water; Soluble in Toluene, Chloroform, DMSO | [1] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 3652-91-3 | [4] |

| IUPAC Name | 2-methyl-9H-carbazole | [4] |

| SMILES | Cc1ccc2c(c1)c3ccccc3[nH]2 | [2] |

| InChI | InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | [2] |

Synthesis of 2-Methyl-9H-carbazole

The synthesis of carbazole derivatives can be achieved through various methods, including the Borsche-Drechsel cyclization, Graebe-Ullmann synthesis, and palladium-catalyzed C-H activation/C-N bond formation.[5][6][7] A common and effective laboratory-scale synthesis involves a palladium-catalyzed tandem reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a potential synthetic route to 2-Methyl-9H-carbazole starting from readily available precursors.

Materials:

-

4-Methylaniline

-

2-Bromocyclohexanone

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(II) acetate (Cu(OAc)₂)

-

Toluene

-

Oxygen (or air)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-methylaniline (1 equivalent), 2-bromocyclohexanone (1.1 equivalents), palladium(II) acetate (0.05 equivalents), and copper(II) acetate (2 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction Conditions: Stir the mixture at 120 °C under an atmosphere of oxygen (or in the presence of air) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.

-

Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Methyl-9H-carbazole.

Figure 1: Palladium-Catalyzed Synthesis Workflow.

Spectroscopic Characterization

The structural elucidation of 2-Methyl-9H-carbazole relies on various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Chemical Shifts in CDCl₃) | ¹³C NMR (Expected Chemical Shifts in CDCl₃) |

| ~ 8.0 ppm (s, 1H, NH) | ~ 140 ppm |

| ~ 7.9 ppm (d, 1H) | ~ 138 ppm |

| ~ 7.4-7.2 ppm (m, 5H) | ~ 126 ppm |

| ~ 2.5 ppm (s, 3H, CH₃) | ~ 123 ppm |

| ~ 120 ppm | |

| ~ 119 ppm | |

| ~ 110 ppm | |

| ~ 21 ppm (CH₃) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Methyl-9H-carbazole is expected to show characteristic absorption bands corresponding to its functional groups.[8][9]

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 | N-H stretching |

| ~ 3100-3000 | Aromatic C-H stretching |

| ~ 2950-2850 | Aliphatic C-H stretching (methyl group) |

| ~ 1600-1450 | Aromatic C=C stretching |

| ~ 1330 | C-N stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

In a suitable solvent like ethanol or cyclohexane, 2-Methyl-9H-carbazole is expected to exhibit strong absorption bands in the UV region due to π-π* electronic transitions within the aromatic carbazole system.[10][11][12]

| Solvent | λmax (nm) |

| Ethanol | ~ 235, 258, 293, 325, 338 |

| Cyclohexane | ~ 236, 258, 294, 326, 339 |

Biological Activity and Potential Therapeutic Applications

Carbazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15] Many carbazole-based compounds exert their anticancer effects by interacting with DNA, either through intercalation or by inhibiting enzymes crucial for DNA replication and repair, such as topoisomerases.[16][17][18]

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. Certain small molecules, including some carbazole derivatives, can interfere with this process, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells. These compounds can act as topoisomerase II inhibitors.[16][17][18]

Figure 2: Mechanism of Topoisomerase II Inhibition.

Experimental Protocol: Topoisomerase II Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of 2-Methyl-9H-carbazole on topoisomerase II activity.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

-

2-Methyl-9H-carbazole stock solution in DMSO

-

Etoposide (positive control)

-

Agarose gel

-

Gel loading buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of 2-Methyl-9H-carbazole (or etoposide/DMSO for controls).

-

Enzyme Addition: Add human topoisomerase II to each tube to initiate the reaction.

-

Incubation: Incubate the reactions at 37 °C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading buffer (containing SDS and proteinase K).

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Analyze the gel image. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the untreated control.

Figure 3: Topoisomerase II Inhibition Assay Workflow.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., human breast cancer cell line MCF-7)

-

Complete cell culture medium

-

96-well plates

-

2-Methyl-9H-carbazole stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Methyl-9H-carbazole for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This comprehensive guide provides a foundational understanding of 2-Methyl-9H-carbazole for researchers and professionals in drug development. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this and related carbazole derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. GSRS [precision.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 5. Carbazole synthesis [organic-chemistry.org]

- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [rjsocmed.com]

- 16. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-Methyl-9H-carbazole: Molecular Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. It further outlines established synthetic protocols for carbazole derivatives and discusses the potential biological significance of 2-Methyl-9H-carbazole, drawing parallels with structurally related compounds that have demonstrated noteworthy anticancer activity through modulation of the p53 signaling pathway.

Molecular Structure and Chemical Formula

2-Methyl-9H-carbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. The structure consists of two benzene rings fused to a central five-membered nitrogen-containing ring, with a methyl group substituted at the second position of the carbazole framework.

Chemical Formula: C₁₃H₁₁N[1][2][3][4]

IUPAC Name: 2-methyl-9H-carbazole

CAS Number: 3652-91-3[1][2][3][4]

Synonyms: 2-Methylcarbazole, 2-Methyldibenzopyrrole[1][2][3][4]

The presence of the nitrogen heteroatom and the extended π-system of the fused rings are key determinants of the molecule's chemical reactivity and physical properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-Methyl-9H-carbazole is presented below. These data are crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference/Source |

| Molecular Weight | 181.23 g/mol | [1][2][3][4] |

| Appearance | Solid | |

| Melting Point | 259 °C (532 K) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | |

| Mass Spectrometry | Data available in the NIST WebBook. | [3] |

| Gas Chromatography | Retention index data is available in the NIST WebBook. | [4] |

| ¹H NMR (Predicted) | Aromatic protons (δ 7.0-8.5 ppm), a singlet for the N-H proton, and a singlet for the methyl protons (δ ~2.5 ppm). | Based on carbazole and N-methylcarbazole data. |

| ¹³C NMR (Predicted) | Aromatic carbons (δ 110-145 ppm) and a methyl carbon signal (δ ~20 ppm). | Based on carbazole and N-methylcarbazole data. |

| FT-IR (Predicted) | N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-N stretching. | [5] |

Experimental Protocols: Synthesis of 2-Methyl-9H-carbazole

Borsche-Drechsel Cyclization (Hypothetical Protocol)

The Borsche-Drechsel cyclization involves the acid-catalyzed cyclization of an arylhydrazone, followed by aromatization.[1] This method is a cornerstone in the synthesis of tetrahydrocarbazoles, which can then be dehydrogenated to the corresponding carbazoles.

Experimental Workflow:

Methodology:

-

Hydrazone Formation: React p-tolylhydrazine with cyclohexanone in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid to form the corresponding p-tolylhydrazone.

-

Cyclization: Treat the resulting hydrazone with a strong acid, such as sulfuric acid or polyphosphoric acid, and heat to induce cyclization to 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.

-

Dehydrogenation: The tetrahydrocarbazole intermediate is then aromatized to 2-Methyl-9H-carbazole using a suitable dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures.

-

Purification: The final product is purified by column chromatography on silica gel.

Graebe-Ullmann Reaction (Hypothetical Protocol)

The Graebe-Ullmann reaction is another classical method for carbazole synthesis, which involves the deoxygenation and cyclization of a 1-aryl-1,2,3-benzotriazole.

Experimental Workflow:

Methodology:

-

Triazole Formation: Synthesize the precursor, 1-(4-methylphenyl)-1H-benzotriazole, by reacting 2-amino-4'-methylbiphenyl with nitrous acid.

-

Cyclization: The triazole is then subjected to thermolysis or photolysis. This process involves the extrusion of a molecule of nitrogen gas to form a reactive nitrene intermediate, which then undergoes intramolecular cyclization to yield 2-Methyl-9H-carbazole.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathway

Carbazole derivatives have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. While specific studies on the biological activity of 2-Methyl-9H-carbazole are limited in the available literature, research on structurally similar compounds provides valuable insights into its potential mechanisms of action.

A study on 9-ethyl-9H-carbazole-3-carbaldehyde, a close analog, has demonstrated its potent antitumor activity in human melanoma cells through the reactivation of the p53 signaling pathway.[6] This compound was shown to induce apoptosis and senescence in cancer cells by enhancing the phosphorylation of p53. This activation is mediated by the upstream kinases p38-MAPK and JNK.

The proposed signaling pathway for the anticancer activity of carbazole derivatives, based on the study of 9-ethyl-9H-carbazole-3-carbaldehyde, is depicted below. It is plausible that 2-Methyl-9H-carbazole could exhibit a similar mechanism of action.

This pathway highlights the potential of carbazole-based compounds to target and reactivate critical tumor suppressor pathways, making them promising candidates for further investigation in cancer therapy.

Conclusion

2-Methyl-9H-carbazole is a molecule with a well-defined structure and interesting physicochemical properties. While detailed experimental data for this specific compound are somewhat sparse, established synthetic methodologies for the carbazole scaffold can be readily adapted for its preparation. The demonstrated biological activity of closely related carbazole derivatives, particularly their ability to modulate the p53 signaling pathway, underscores the potential of 2-Methyl-9H-carbazole as a valuable lead compound in the development of novel therapeutics. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its specific biological activities and mechanisms of action.

References

- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 2. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]

- 3. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 4. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-9H-carbazole: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Methyl-9H-carbazole. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, collated quantitative data, and a historical perspective on this significant heterocyclic compound.

Introduction and Historical Context

2-Methyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound with a tricyclic structure. The carbazole nucleus is a prominent scaffold in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities and material applications. The study of carbazoles dates back to 1872, when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar.

The likely first synthesis of 2-Methyl-9H-carbazole can be traced back to the pioneering work of Walther Borsche. In 1908, Borsche published a seminal paper on a new method for carbazole synthesis, now known as the Borsche-Drechsel cyclization.[1] This reaction involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanone to form tetrahydrocarbazoles, which are subsequently dehydrogenated to yield the aromatic carbazole core. By using p-tolylhydrazine as the starting arylhydrazine, this method provides a direct route to the 2-methyl substituted carbazole skeleton. This synthetic advancement was crucial for enabling the systematic study of substituted carbazoles and their properties.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 2-Methyl-9H-carbazole is presented below. This data is essential for its identification, purification, and characterization.

Table 1: Physicochemical Properties of 2-Methyl-9H-carbazole

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N | [2][3] |

| Molecular Weight | 181.23 g/mol | [2][3] |

| CAS Number | 3652-91-3 | [2] |

| Melting Point | 259 °C (532 K) | [2] |

| Appearance | Yellowish or brownish crystals/powder | |

| Solubility | Insoluble in water; Soluble in organic solvents such as toluene, chloroform, and DMSO. |

Table 2: Spectroscopic Data for 2-Methyl-9H-carbazole

| Data Type | Key Features |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z = 181 |

| ¹H NMR | Data not explicitly found in the performed search. Expected signals would include aromatic protons and a methyl singlet. |

| ¹³C NMR | Data not explicitly found in the performed search. Expected signals would include aromatic carbons and a methyl carbon. |

Note: While a dedicated, high-resolution NMR dataset for 2-Methyl-9H-carbazole was not located in the conducted search, the expected chemical shifts can be inferred from the parent carbazole and other methylated derivatives. The aromatic protons would likely appear in the range of 7.0-8.5 ppm, with the methyl protons appearing as a singlet around 2.4-2.6 ppm. The aromatic carbons would be expected in the 110-140 ppm region, and the methyl carbon around 20-25 ppm.

Synthesis of 2-Methyl-9H-carbazole

The synthesis of 2-Methyl-9H-carbazole is classically achieved via the Borsche-Drechsel cyclization. Modern methods, such as palladium-catalyzed cross-coupling reactions, also offer efficient routes to this and other carbazole derivatives. Below are detailed protocols for both a classic and a modern approach.

Classical Synthesis: The Borsche-Drechsel Cyclization

This two-step procedure involves the formation of a tetrahydrocarbazole intermediate from p-tolylhydrazine and cyclohexanone, followed by dehydrogenation.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (15.8 g, 0.1 mol) in a mixture of ethanol (100 mL) and concentrated sulfuric acid (5 mL).

-

Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (9.8 g, 0.1 mol) dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water. The crude product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from ethanol to yield 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.

Step 2: Dehydrogenation to 2-Methyl-9H-carbazole

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the dried 2-methyl-1,2,3,4-tetrahydro-9H-carbazole (9.85 g, 0.05 mol) and palladium on carbon (10% Pd, 1.0 g).

-

Solvent Addition: Add 100 mL of a high-boiling solvent such as p-cymene or mesitylene.

-

Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. The evolution of hydrogen gas will be observed.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with hot toluene.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from ethanol or toluene to afford pure 2-Methyl-9H-carbazole.

Diagram 1: Borsche-Drechsel Synthesis Workflow

Biological Activity and Applications

While the carbazole scaffold is a well-known pharmacophore present in many biologically active molecules, there is a notable lack of specific research into the biological activities and signaling pathways of 2-Methyl-9H-carbazole itself. A comprehensive search of the scientific literature did not reveal significant studies on its use as an active pharmaceutical ingredient.

This suggests that the primary utility of 2-Methyl-9H-carbazole is as a key intermediate in the synthesis of more complex molecules. Its functionalized derivatives are likely explored for applications in:

-

Materials Science: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials due to the favorable electronic properties of the carbazole core.

-

Medicinal Chemistry: As a starting material for the synthesis of more elaborate carbazole-based compounds with potential therapeutic activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

2-Methyl-9H-carbazole is a foundational molecule in the rich field of carbazole chemistry. Its history is rooted in the early advancements of synthetic organic chemistry, with the Borsche-Drechsel cyclization providing the first accessible route to this and other substituted carbazoles. While not extensively studied for its own biological activity, it remains a valuable and versatile building block for the creation of novel materials and complex molecules with potential applications in a wide range of scientific disciplines. This guide provides a consolidated resource for researchers working with or interested in the synthesis and properties of 2-Methyl-9H-carbazole.

References

Technical Guide: 2-Methyl-9H-carbazole (CAS No. 3652-91-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis, spectroscopic data, potential biological activities, and safety information.

Chemical and Physical Properties

2-Methyl-9H-carbazole is a solid, aromatic amine with a tricyclic structure. It is generally insoluble in water but shows good solubility in various organic solvents.

Table 1: Physicochemical Properties of 2-Methyl-9H-carbazole

| Property | Value | Reference(s) |

| CAS Number | 3652-91-3 | [1] |

| Molecular Formula | C₁₃H₁₁N | [1][2] |

| Molecular Weight | 181.23 g/mol | [2] |

| Appearance | Yellow to colorless solid | |

| Melting Point | ~230 °C (with decomposition) | |

| Solubility | Insoluble in water; Soluble in toluene, chloroform, and DMSO |

Synthesis of 2-Methyl-9H-carbazole

A common and effective method for the synthesis of the carbazole core is the Borsche–Drechsel cyclization. This involves the acid-catalyzed cyclization of an arylhydrazone of a cyclohexanone, followed by aromatization.[3][4][5]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole

This step involves the Fischer indole synthesis, which is mechanistically related to the Borsche-Drechsel cyclization.

-

Preparation of the Hydrazone: React p-tolylhydrazine with cyclohexanone in a suitable solvent like ethanol or acetic acid. The reaction is typically carried out at room temperature or with gentle heating to form the corresponding hydrazone.

-

Cyclization: The formed hydrazone is then treated with an acid catalyst, such as glacial acetic acid, sulfuric acid, or a Lewis acid, and heated. This induces a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.

-

Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude product is then filtered, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Aromatization to 2-Methyl-9H-carbazole

The tetrahydrocarbazole intermediate is dehydrogenated to form the final aromatic carbazole.

-

Dehydrogenation Reaction: The 2-methyl-1,2,3,4-tetrahydro-9H-carbazole is heated in a high-boiling solvent (e.g., xylene or toluene) with a dehydrogenating agent such as palladium on carbon (Pd/C) or chloranil.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure, and the resulting crude 2-Methyl-9H-carbazole is purified by column chromatography on silica gel or by recrystallization.

Below is a workflow diagram illustrating this synthetic approach.

References

- 1. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 2. GSRS [precision.fda.gov]

- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 4. Borsche-Drechsel Cyclization [drugfuture.com]

- 5. About: Borsche–Drechsel cyclization [dbpedia.org]

- 6. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]

- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]

An In-depth Technical Guide to 2-Methyl-9H-carbazole

This technical guide provides a comprehensive overview of 2-Methyl-9H-carbazole, tailored for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, synthetic methodologies, and biological significance, presenting data in a clear and accessible format.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is fundamental for its identification in scientific literature and databases.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methyl-9H-carbazole [1][2].

It is also known by several synonyms, which include:

-

2-Methyldibenzopyrrole[3]

The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 3652-91-3 [2][3][4].

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Methyl-9H-carbazole is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N | [2][3][4][5][6] |

| Molecular Weight | 181.23 g/mol | [2][3][5] |

| Appearance | Yellow crystals or powder | [1] |

| Melting Point | 113.00 °C (386.15 K) | [1] |

| Boiling Point | 377.00 °C (650.15 K) | [1] |

| Density | 1.17 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like Toluene, Chloroform, and Dimethyl sulfoxide (DMSO).[1] | [1] |

| State at Room Temp. | Solid | [1] |

Synthetic Approaches and Experimental Protocols

The synthesis of carbazole derivatives is a cornerstone of medicinal chemistry and materials science. While a specific protocol for 2-Methyl-9H-carbazole is not detailed in the immediate literature, general methods for N-alkylation and functionalization of the carbazole core are well-established. These methods can be adapted for the synthesis of various derivatives.

Common Synthetic Strategies for Carbazoles:

-

Bucherer carbazole synthesis [7]

-

Graebe–Ullmann reaction [7]

-

Palladium-catalyzed tandem reactions from anilines and 1,2-dihaloarenes[7].

Representative Experimental Protocol: N-Acetylation of Carbazole

This protocol outlines a general procedure for the N-functionalization of a carbazole ring, a common step in the synthesis of more complex derivatives. This example details the synthesis of N⁹-(chloroacetyl)-carbazole, which can serve as a precursor for further modifications.

Materials:

-

Carbazole (1 equivalent)

-

Chloroacetyl chloride (1 equivalent)

-

Acetone (solvent)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of carbazole (e.g., 7 g, 0.04 mol) is prepared in acetone (60 mL).

-

Chloroacetyl chloride (e.g., 4.9 g, 0.04 mol) is added to the solution.

-

The reaction mixture is refluxed on a water bath for 8 hours.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a solvent system of Benzene:Chloroform (9:1 v/v).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is washed with water.

-

The final product is purified by recrystallization from ethanol to yield N⁹-(chloroacetyl)-carbazole.

This synthetic intermediate can then be further reacted, for instance with hydrazine hydrate, to produce N⁹-(hydrazinoacetyl)-carbazole, a versatile building block for creating a library of carbazole derivatives.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of carbazole, a common pathway in the development of novel compounds for biological screening.

Caption: A generalized workflow for the synthesis of carbazole derivatives.

Biological and Research Applications

Carbazole and its derivatives are recognized for their significant biological activities and are a subject of intense research in medicinal chemistry and materials science[8]. The carbazole nucleus is considered a valuable pharmacophore due to its rigid, planar, and electron-rich aromatic structure[8].

-

Biological Significance : Research has demonstrated that various carbazole derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties[1][8]. The substitution pattern on the carbazole core plays a crucial role in determining the specific biological activity[8]. For instance, substitutions at the C-3 and C-6 positions have been shown to enhance antibacterial activity[8].

-

Anti-inflammatory Activity : Both natural and synthetic carbazoles have shown potent anti-inflammatory activity. They can act on key inflammatory mediators, making them promising candidates for the development of new anti-inflammatory drugs.

-

Antimicrobial and Antifungal Activity : N-substituted carbazoles have been screened for their efficacy against various bacterial and fungal strains, with some compounds showing significant zones of inhibition[9][10].

-

Research Applications : Beyond its biological implications, 2-Methyl-9H-carbazole and related compounds are investigated for their applications in materials science, particularly in the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs), where they can contribute to enhancing device efficiency[1][11].

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Methylcarbazole | C13H11N | CID 19290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 4. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Carbazole synthesis [organic-chemistry.org]

- 8. echemcom.com [echemcom.com]

- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 2-Methyl-9H-carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic scaffold, has long been a subject of intense interest in medicinal chemistry due to its presence in numerous naturally occurring and synthetic bioactive compounds. Among the various carbazole analogs, derivatives of 2-Methyl-9H-carbazole have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. These compounds have shown potential as anticancer, antimicrobial, and neuroprotective agents, making them attractive candidates for further investigation and drug development. This technical guide provides a comprehensive overview of the biological activities of 2-Methyl-9H-carbazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of 2-Methyl-9H-carbazole Derivatives

Several derivatives of 2-Methyl-9H-carbazole have demonstrated significant cytotoxic effects against various cancer cell lines. The antiproliferative activity is often attributed to mechanisms such as DNA interaction, inhibition of key enzymes like topoisomerases, and induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 2-Methyl-9H-carbazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| DMCM | Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine | Human U87 MG (Glioma) | 13.34 | |

| Compound 3 | 5,8-Dimethyl-9H-carbazole derivative | MDA-MB-231 (Breast Cancer) | 1.44 | |

| Compound 4 | 5,8-Dimethyl-9H-carbazole derivative | MDA-MB-231 (Breast Cancer) | 0.73 | [1] |

| Compound 14a | 1-methyl-9H-carbazole-2-carboxamide | 7901 (Gastric Adenocarcinoma) | 11.8 | [2] |

| Compound 14a | 1-methyl-9H-carbazole-2-carboxamide | A875 (Human Melanoma) | 9.77 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. This product is then solubilized, and its concentration is determined by spectrophotometry.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3][5]

-

Compound Treatment: The cells are then treated with various concentrations of the 2-Methyl-9H-carbazole derivatives for a specified period, typically 48-72 hours.[3]

-

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plates are incubated for an additional 3-4 hours.[4][6]

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of carbazole derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.

-

Apoptosis Induction: Some carbazole derivatives have been shown to induce apoptosis through a mitochondrial-dependent pathway. This involves the activation of caspases, such as caspase-3 and -7, leading to programmed cell death.[7][8]

-

p53 Pathway Activation: Certain carbazole compounds can activate the p53 signaling pathway, a crucial tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.[9]

-

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division. Some carbazole derivatives act as catalytic inhibitors of this enzyme, leading to DNA damage and cell death.[7]

Antimicrobial Activity of 2-Methyl-9H-carbazole Derivatives

Derivatives of 2-Methyl-9H-carbazole have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-Methyl-9H-carbazole derivatives against various microorganisms.

| Compound ID | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 9a | (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide | Staphylococcus aureus | 16 | [10] |

| 9a | (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide | Escherichia coli | 32 | [10] |

| 10a | (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide | Staphylococcus aureus | 8 | [10] |

| 10a | (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamide | Escherichia coli | 16 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13]

Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial compound in a liquid broth medium to find the lowest concentration that inhibits visible growth.[11]

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically equivalent to a 0.5 McFarland standard, and then diluted to the final test concentration.[12]

-

Serial Dilution: The 2-Methyl-9H-carbazole derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[11]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11]

Neuroprotective Activity of 2-Methyl-9H-carbazole Derivatives

Certain 2-Methyl-9H-carbazole derivatives have shown potential in protecting neuronal cells from damage, a key area of research for neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often linked to their antioxidant properties and their ability to inhibit enzymes involved in neurodegeneration.

Quantitative Neuroprotective Data

The following table summarizes the in vitro neuroprotective and related activities of a 2-Methyl-9H-carbazole derivative.

| Compound ID | Derivative | Assay | Target | Result (IC50) | Reference |

| - | 9-methyl-9H-carbazole-2-carbaldehyde | Acetylcholinesterase (AChE) Inhibition | AChE | 7.87 µg/mL | [14] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.

Principle: This assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is proportional to the AChE activity.

Procedure:

-

Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate (acetylthiocholine iodide), and the chromogen (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: The enzyme is pre-incubated with various concentrations of the 2-Methyl-9H-carbazole derivative.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of carbazole derivatives are multifaceted and involve the modulation of various cellular pathways.

-

Antioxidant Activity: Many carbazole derivatives possess antioxidant properties, which can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

-

Anti-apoptotic Effects: These compounds can inhibit apoptotic pathways in neuronal cells, thereby preventing cell death.[15]

-

Enzyme Inhibition: As demonstrated with 9-methyl-9H-carbazole-2-carbaldehyde, inhibition of enzymes like acetylcholinesterase can be a key mechanism of action, particularly relevant for Alzheimer's disease.[14]

Conclusion

Derivatives of 2-Methyl-9H-carbazole represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of compounds. Future studies should focus on elucidating the precise molecular targets and further defining the structure-activity relationships to design next-generation 2-Methyl-9H-carbazole derivatives with enhanced potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 2-Methyl-9H-carbazole

This guide provides comprehensive health and safety information for 2-Methyl-9H-carbazole, intended for researchers, scientists, and professionals in drug development. Due to a lack of extensive specific toxicological data for this compound, a cautious approach to handling is recommended, treating it as a potentially hazardous substance. Information from related carbazole compounds is included for precautionary guidance and is clearly delineated.

Chemical and Physical Properties

While comprehensive safety data is limited, some physical properties of 2-Methyl-9H-carbazole have been documented.

| Property | Value | Source |

| CAS Number | 3652-91-3 | [1] |

| Molecular Formula | C₁₃H₁₁N | [2] |

| Molecular Weight | 181.23 g/mol | [2] |

| Appearance | Yellow to colorless solid | [3] |

| Melting Point | 230 °C (decomposes) | [3] |

| Storage Condition | Sealed in a dry place, at room temperature (20 to 22 °C) | [3] |

Hazard Identification and GHS Classification

Specific GHS classification data for 2-Methyl-9H-carbazole is largely unavailable in the provided search results. One source explicitly states "no data available" for classification, pictograms, signal word, and hazard statements[1]. Another indicates "N/A" for these fields[3].

As a precautionary measure, it is prudent to handle 2-Methyl-9H-carbazole as a substance with potential for skin and eye irritation, and possible harm if ingested or inhaled, based on data for the parent compound, 9H-Carbazole. For instance, 9H-Carbazole is suspected of causing cancer and can cause skin, eye, and respiratory irritation[4][5][6].

General Safety Workflow for Handling 2-Methyl-9H-carbazole

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3652-91-3 Name: 2-methyl-9H-carbazole [xixisys.com]

- 2. GSRS [precision.fda.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Applications of 2-Methyl-9H-carbazole in Organic Electronics: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

2-Methyl-9H-carbazole and its derivatives have emerged as a significant class of materials in the field of organic electronics. Their inherent electronic properties, coupled with the versatility for chemical modification, make them prime candidates for various applications, including Organic Light-Emitting Diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). This document provides a detailed overview of the applications of 2-Methyl-9H-carbazole-based materials, complete with application notes, experimental protocols, and performance data.

Application Notes

The core carbazole structure is known for its excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[1][2] The addition of a methyl group at the 2-position can further modulate these properties, influencing the material's solubility, morphology in thin films, and electronic energy levels. Derivatives of 2-Methyl-9H-carbazole are frequently employed as:

-

Hole-Transporting Materials (HTMs): Due to their electron-donating nature, carbazole derivatives facilitate the efficient injection and transport of holes from the anode to the emissive layer in OLEDs and to the active layer in organic solar cells.[1][3][4] This leads to improved device efficiency and stability.

-

Host Materials in OLEDs: The high triplet energy of many carbazole derivatives makes them suitable hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, particularly for blue-emitting OLEDs.[5] They facilitate efficient energy transfer to the guest emitter, leading to high quantum efficiencies.

-

Emitters in OLEDs: Functionalization of the 2-Methyl-9H-carbazole core can lead to the development of efficient light-emitting materials themselves, often with high quantum yields and good color purity.[6][7]

-

Building Blocks for Donor Polymers in Organic Solar Cells: The carbazole moiety is a common building block for conjugated polymers used as donor materials in bulk heterojunction (BHJ) organic solar cells.[8][9]

Quantitative Data Presentation

The performance of organic electronic devices is highly dependent on the specific molecular structure of the materials used and the device architecture. Below are tables summarizing representative quantitative data for devices employing carbazole derivatives, including those with methyl substitutions.

Table 1: Performance of OLEDs Utilizing Carbazole Derivatives

| Carbazole Derivative | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Emitting Color |

| Carbazole-Thienopyrroledione (CZ-1) | Emitter | 4130 | 19.3 | 8.6 | - | Greenish-Blue |

| Carbazole-Thienopyrroledione (CZ-2) | Emitter | 4104 | 20.2 | 9.5 | - | Greenish-Blue |

| CBPPO | Host | - | 28.0 | 14.4 | - | Blue |

| Generic Carbazole Derivative (Device A) | Emitter | 10,000 | - | 5 - 7 | 6 | White |

Data compiled from various sources.[5][6][10] Note: Device architectures and testing conditions may vary between studies.

Table 2: Performance of Perovskite Solar Cells with Carbazole-Based Hole-Transporting Materials

| Carbazole HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |

| DI3TCz | 6.46 | 0.97 | 10.40 | 0.65 |

| Star-shaped Carbazole Core (Compound 13) | 17.57 | - | - | - |

| V1209 | - | - | - | - |

| V1221 | - | - | - | - |

| V1225 | - | - | - | - |

Data compiled from various sources.[1][9][11] Note: Device architectures and testing conditions may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of materials and fabrication of high-performance devices.

Synthesis of a 2-Methyl-9H-carbazole Derivative (Illustrative Example)

This protocol describes a general method for the synthesis of a substituted 2-Methyl-9H-carbazole derivative via a Suzuki-Miyaura coupling reaction, a common method for creating C-C bonds.

Materials:

-

2-Bromo-x-methyl-9H-carbazole (or other halogenated precursor)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous toluene and water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a Schlenk flask, combine 2-bromo-x-methyl-9H-carbazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture (e.g., toluene/water 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-Methyl-9H-carbazole derivative.[12]

General Protocol for OLED Fabrication (Solution Processing)

This protocol outlines the fabrication of a simple solution-processed OLED using a carbazole derivative as a component in the emissive layer.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Carbazole derivative (as host or emitter)

-

Emissive dopant (if the carbazole derivative is a host)

-

Electron-transporting layer (ETL) material (e.g., TPBi)

-

Low work function metal cathode (e.g., LiF/Al)

-

Organic solvents (e.g., chlorobenzene, toluene)

-

Spin-coater

-

Thermal evaporator

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

-

Emissive Layer (EML) Deposition: Prepare a solution of the carbazole derivative (and dopant, if applicable) in a suitable organic solvent. Spin-coat the solution onto the PEDOT:PSS layer and anneal according to the material's specifications to remove residual solvent.

-

Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the ETL material (e.g., TPBi, ~30-40 nm), a thin layer of LiF (~1 nm), and the aluminum cathode (~100 nm) through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the device in an inert atmosphere using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.[6][7][13]

Visualizations

Synthesis Workflow for a 2-Methyl-9H-carbazole Derivative

Caption: General workflow for the synthesis of a 2-Methyl-9H-carbazole derivative.

OLED Fabrication Workflow

Caption: Step-by-step workflow for the fabrication and characterization of an OLED.

References

- 1. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]

- 4. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Materials Based on Carbazole for Organic Solar Cells Applications. Theoretical Investigations [physchemres.org]

- 9. Efficient carbazole-based small-molecule organic solar cells with an improved fill factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]

- 11. Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-Methyl-9H-carbazole in Hole-Transporting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of organic compounds that have garnered considerable attention for their application as hole-transporting materials (HTMs) in optoelectronic devices, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The carbazole moiety, characterized by its rigid and planar structure, offers excellent thermal stability and favorable electrochemical properties. 2-Methyl-9H-carbazole serves as a fundamental building block for the synthesis of more complex and efficient HTMs. Functionalization at various positions of the carbazole core allows for the fine-tuning of its electronic and physical properties to achieve optimal device performance.

These application notes provide a comprehensive overview of the use of 2-Methyl-9H-carbazole-based materials as HTMs, including synthetic strategies, performance data in perovskite solar cells, and detailed experimental protocols for device fabrication and characterization.

Key Advantages of Carbazole-Based HTMs

-

Good Thermal Stability: The rigid carbazole unit contributes to high glass transition temperatures (Tg), ensuring the morphological stability of the HTM layer at elevated operating temperatures.[1][2]

-

High Hole Mobility: Carbazole derivatives have demonstrated high hole mobilities, facilitating efficient extraction and transport of holes from the perovskite absorber layer to the electrode.[2]

-

Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be readily modified through chemical functionalization, allowing for better energy level alignment with the perovskite layer and reducing energy loss.[3]

-

Cost-Effectiveness: The synthesis of many carbazole-based HTMs can be achieved through relatively simple and low-cost synthetic routes compared to other complex HTMs like spiro-OMeTAD.[3][4]

Performance of Carbazole-Based HTMs in Perovskite Solar Cells

The performance of perovskite solar cells is highly dependent on the properties of the hole-transporting material. Various derivatives of carbazole have been synthesized and tested in PSCs, demonstrating high power conversion efficiencies (PCEs). The following tables summarize the performance of several carbazole-based HTMs in a standard n-i-p device architecture (FTO/TiO2/Perovskite/HTM/Au).

| HTM Code | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| V1221 | 1.03 | 23.6 | 73 | 17.81 | [5] |